molecular formula C9H8ClNO B1423422 (7-chloro-1H-indol-4-yl)methanol CAS No. 1167055-35-7

(7-chloro-1H-indol-4-yl)methanol

Cat. No.: B1423422
CAS No.: 1167055-35-7
M. Wt: 181.62 g/mol
InChI Key: MTPPCZJVZJDUMQ-UHFFFAOYSA-N
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Description

(7-chloro-1H-indol-4-yl)methanol: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 7-chloroindole with formaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for (7-chloro-1H-indol-4-yl)methanol may involve large-scale chlorination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (7-chloro-1H-indol-4-yl)methanol is used as an intermediate in the synthesis of various indole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It is used to investigate the mechanisms of action of indole-based drugs and their effects on cellular processes .

Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its derivatives are explored for their ability to inhibit specific biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: (7-chloro-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

(7-chloro-1H-indol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPPCZJVZJDUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1CO)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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